N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide
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Overview
Description
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthofuran moiety fused with a quinoline sulfonamide group, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthofuran Core: The initial step involves the synthesis of the naphthofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation and Methylation: The naphthofuran core is then subjected to acetylation and methylation reactions to introduce the acetyl and methyl groups at the desired positions.
Quinoline Sulfonamide Formation: The final step involves the coupling of the modified naphthofuran with a quinoline sulfonamide derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide exerts its effects is largely dependent on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthofuran core with a quinoline sulfonamide group makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-14(27)22-15(2)30-24-18-10-4-3-9-17(18)20(13-19(22)24)26-31(28,29)21-11-5-7-16-8-6-12-25-23(16)21/h3-13,26H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVHHJUSPYYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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